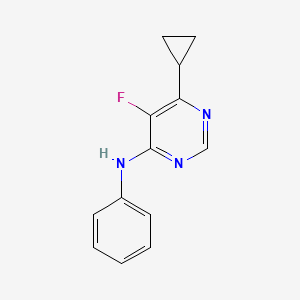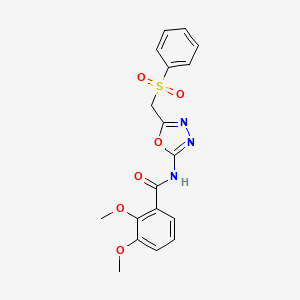![molecular formula C18H13N5O6 B2895191 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide CAS No. 899746-67-9](/img/structure/B2895191.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It features a pyridazine ring substituted with a methoxy group and a phenyl ring substituted with two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from 3-amino-6-methoxypyridazine, which is prepared by reacting 6-chloropyridazin-3-amine with sodium methoxide.
Coupling Reaction: The pyridazine derivative is then coupled with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products
Reduction: The major product would be N-[3-(6-aminopyridazin-3-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups may participate in redox reactions, while the pyridazine ring could engage in hydrogen bonding or π-π interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group.
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide: Another similar compound with methyl groups instead of nitro groups.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a methoxy-substituted pyridazine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in its analogs.
Propriétés
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O6/c1-29-17-6-5-16(20-21-17)11-3-2-4-13(7-11)19-18(24)12-8-14(22(25)26)10-15(9-12)23(27)28/h2-10H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKIBPMOBNQUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2895108.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one](/img/structure/B2895118.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,4-difluorobenzamide](/img/structure/B2895122.png)
![Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B2895126.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2895130.png)
